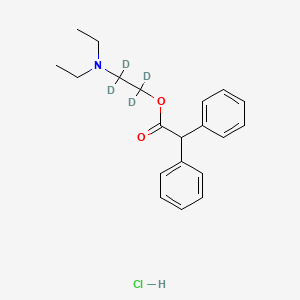

Adiphenine-d4 Hydrochloride

Description

Overview of Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems

When a hydrogen atom is replaced by a deuterium atom, the mass of that atom is effectively doubled. This significant mass difference leads to the "kinetic isotope effect" (KIE), where the bond involving deuterium (e.g., a carbon-deuterium bond, C-D) is stronger and breaks more slowly than the corresponding bond with hydrogen (C-H). neulandlabs.com

This effect has profound implications in biological systems. nih.gov The metabolism of many drugs involves the breaking of C-H bonds by enzymes. By strategically replacing these hydrogens with deuterium, the rate of metabolism can be significantly slowed down. neulandlabs.com This can lead to a longer drug half-life, meaning the drug stays in the body longer, and can also reduce the formation of toxic metabolites. neulandlabs.com Beyond the KIE, deuterium substitution can also cause more subtle changes in a molecule's properties due to differences in bond length and vibrational energy. nih.gov

Historical and Contemporary Perspectives on Deuterated Chemical Entities in Research

The story of deuterated compounds in research began shortly after the discovery of deuterium by Harold Urey in 1931. drugbank.com Early studies in the 1960s and 1970s explored the effects of deuterium substitution on various molecules and biological systems. drugbank.com For decades, the primary application of deuterated compounds was as internal standards for analytical quantification and as probes to study metabolic pathways. acs.org

In recent years, the focus has expanded dramatically towards creating deuterated versions of existing drugs to improve their pharmacokinetic profiles—a strategy sometimes called a "deuterium switch". neulandlabs.com This has led to a renewed interest and significant investment in the field, culminating in the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. This has paved the way for further development of deuterated therapeutics, marking a new era for these compounds not just as research tools but as improved medicines.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26ClNO2 |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H/i15D2,16D2; |

InChI Key |

LKPINBXAWIMZCG-JWIOGAFXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)N(CC)CC.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling of Adiphenine D4 Hydrochloride

Methodologies for Adiphenine (B1664378) Precursor Synthesis

The synthesis of Adiphenine fundamentally relies on the esterification of two primary precursors: 2,2-Diphenylacetic acid and 2-(diethylamino)ethanol. The methodologies for preparing these precursors are well-established in organic chemistry.

2,2-Diphenylacetic Acid Synthesis: This precursor can be synthesized through several routes. One common method involves the reduction of benzilic acid using reagents like hydriodic acid and red phosphorus. orgsyn.orgprepchem.com Another approach is the Friedel-Crafts-type reaction where glyoxylic acid is condensed with benzene (B151609) in the presence of a strong acid catalyst, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid or chlorsulfonic acid. chemicalbook.comgoogle.com The reaction of phenylsodium (B238773) with diphenylmethane (B89790) followed by carbonation also yields 2,2-diphenylacetic acid. orgsyn.org

2-(diethylamino)ethanol Synthesis: This precursor is typically produced via the ethoxylation of diethylamine (B46881). google.com The process involves the reaction of diethylamine with ethylene (B1197577) oxide, often conducted in a closed system under thermal conditions. oecd.org This reaction can be performed in a microreactor to enhance selectivity and control. google.com An alternative, though less direct, precursor is N,N-Diethylethylenediamine, which can be synthesized by reacting diethylamine with 2-chloroethylamine (B1212225) hydrochloride in an autoclave, using a base like sodium methoxide (B1231860) as an acid-binding agent. google.comgoogle.com

Advanced Deuteration Strategies for Adiphenine-d4 Hydrochloride

The synthesis of this compound requires the strategic introduction of four deuterium (B1214612) atoms. The common name, β-Diethylaminoethyl-d4 Diphenylacetate Hydrochloride, suggests that the deuterium labels are located on the diethylaminoethyl moiety. The most direct synthetic strategy involves using a pre-deuterated precursor, such as 2-(diethylamino)ethanol-d4, which is then esterified with 2,2-diphenylacetic acid.

Carbon-Deuterium Bond Formation Techniques

The formation of carbon-deuterium (C-D) bonds is the cornerstone of deuteration chemistry. A variety of techniques have been developed, ranging from classical hydrogen isotope exchange (HIE) to modern catalytic methods.

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts (e.g., based on ruthenium, palladium, iron) are widely used for HIE reactions. acs.orgresearchgate.net These catalysts can activate otherwise inert C-H bonds, facilitating their exchange with deuterium from sources like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netnih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and mild technique for deuteration. rsc.orgcjcatal.com This method often involves a dual catalytic system, for example, combining a photocatalyst with a hydrogen atom transfer (HAT) catalyst (like a thiol) to facilitate H/D exchange with D₂O at specific sites, such as those adjacent to nitrogen atoms (α-amino C(sp³)–H bonds). nih.govnih.gov

Electrocatalysis: Electrochemical methods offer another mild approach to deuteration, often using D₂O as the deuterium source. rsc.org These reactions can involve the in situ generation of active deuterium species for incorporation into the target molecule. researchgate.net

Reductive Deuteration: Activated functional groups, such as alkenes or oximes, can be reduced and deuterated simultaneously. researchgate.net For instance, the reduction of an activated alkene using a single-electron donor like samarium(II) iodide or sodium dispersion in the presence of a deuterated solvent (e.g., EtOD-d1) can yield α,β-dideuterio compounds. researchgate.net

Selective Deuterium Incorporation Approaches

Achieving regioselectivity—the precise placement of deuterium atoms—is critical. For this compound, selectivity is paramount to ensure the label is on the intended ethyl group.

Synthesis from Deuterated Building Blocks: The most unambiguous method for selective labeling is to synthesize the target molecule from a pre-labeled building block. For Adiphenine-d4, this would involve preparing deuterated 2-(diethylamino)ethanol. This can be achieved by starting with deuterated ethanol (B145695), which can be prepared from the reduction of deuterated acetic acid derivatives or via H/D exchange reactions on ethanol catalyzed by transition metals like ruthenium. google.comnih.govjustia.com The deuterated ethanol can then be converted to the target amino alcohol.

Directing Group-Assisted C-H Activation: For deuterating specific positions on an aromatic ring, such as the phenyl groups in the diphenylacetic acid moiety, directing groups can be used. These groups temporarily bind to a metal catalyst and direct it to a specific nearby C-H bond (e.g., in the ortho position) for deuteration.

Catalytic Selective H/D Exchange: Certain catalytic systems exhibit inherent selectivity. For instance, ruthenium catalysts have been shown to selectively deuterate the α- and β-positions of tertiary amines. acs.org Similarly, photoredox catalysis combined with HAT catalysis can achieve high selectivity for α-amino C-H bonds. nih.gov Base-catalyzed exchange with D₂O can also be used for protons in the benzylic position, which are more acidic. researchgate.net

Characterization of Isotopic Purity and Labeling Position

After synthesis, it is crucial to verify the isotopic enrichment and the exact location of the deuterium labels. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): MS is a primary tool for confirming isotopic labeling. creative-proteomics.com It measures the mass-to-charge ratio of the molecule, and the incorporation of deuterium results in a predictable mass shift. For this compound, the molecular weight will increase by approximately four mass units compared to the non-deuterated compound. High-resolution mass spectrometry can provide precise mass data to confirm the elemental formula and the number of incorporated deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for determining the precise position of isotopic labels. nobracat-isotopes.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. studymind.co.uk This provides direct evidence of the labeling position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates its electronic environment, thus pinpointing its location on the molecular scaffold. spectralservice.de Quantitative NMR (qNMR) methods can be used to determine the degree of deuteration with high accuracy. spectralservice.de

Below is a table summarizing the expected analytical data for this compound.

| Analytical Technique | Parameter | Expected Observation for this compound |

| Mass Spectrometry | Molecular Ion (M+) | Increase in m/z value by ~4 units compared to unlabeled Adiphenine. |

| ¹H NMR Spectroscopy | Signal Integration | Disappearance or reduction of proton signals at the site of deuteration (likely the methylene (B1212753) protons of the ethyl groups). |

| ²H NMR Spectroscopy | Chemical Shift | Appearance of signals corresponding to the chemical environment of the incorporated deuterium atoms. |

Development of Novel Synthetic Pathways for Deuterated Adiphenine Analogues

The field of isotopic labeling is continuously evolving, with new methods offering milder conditions, higher selectivity, and broader applicability. These novel pathways could be applied to create a variety of deuterated Adiphenine analogues for advanced research.

Late-Stage Functionalization: This strategy involves introducing deuterium into a fully formed, complex molecule. Photocatalytic and transition-metal-catalyzed HIE reactions are particularly suited for late-stage deuteration, as they can selectively target specific C-H bonds without requiring a complete re-synthesis. nih.gov For example, a photoredox method could potentially deuterate the α-amino C-H bonds of Adiphenine directly. nih.gov

Photocatalytic Deuterium Atom Transfer (DAT): This emerging technique allows for the deuteration of specific functional groups, such as electron-deficient alkenes, under very mild conditions. nih.gov While not directly applicable to Adiphenine's core structure, the principles could be adapted for analogues containing suitable functional groups.

Electrochemical Synthesis: Electrocatalysis is a green and increasingly versatile tool for organic synthesis. rsc.org Developing electrochemical methods for the selective deuteration of amines or alcohols could provide a scalable and cost-effective route to deuterated precursors for Adiphenine and its analogues. researchgate.net

Synthesis of Novel Deuterated Building Blocks: Expanding the library of deuterated starting materials is a key strategy. The development of efficient, large-scale methods to produce various deuterated alcohols, amines, and carboxylic acids would enable the modular synthesis of a wide range of deuterated Adiphenine analogues with different labeling patterns, facilitating more complex metabolic and pharmacokinetic studies. acs.org

Advanced Analytical Methodologies for Adiphenine D4 Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are fundamental in determining the molecular structure and conformation of Adiphenine-d4 Hydrochloride.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

High-resolution NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities, researchers can precisely map the positions of deuterium (B1214612) atoms within the molecule. The introduction of deuterium in place of hydrogen atoms at specific sites, such as the ethyl group, leads to characteristic changes in the NMR spectrum, providing unambiguous evidence of successful deuteration.

Advanced Mass Spectrometry for Isotopic Tracing and Metabolite Identification

Advanced mass spectrometry (MS) techniques are indispensable for isotopic tracing studies and the identification of metabolites. The molecular weight of this compound is 351.9 g/mol . scbt.comclearsynth.com The presence of four deuterium atoms results in a distinct isotopic signature that allows for its differentiation from the non-deuterated form. scbt.comclearsynth.com This is particularly valuable in metabolic studies, where researchers can track the metabolic fate of the deuterated compound. Studies have shown that Adiphenine (B1664378) is extensively metabolized through hydrolysis of the ester bond, yielding metabolites such as diethylaminoethanol and diphenylacetic acid. nih.gov

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, which are sensitive to isotopic substitution. The substitution of hydrogen with the heavier deuterium isotope alters the vibrational frequencies of the C-D bonds compared to the C-H bonds. This isotopic shift can be observed in the IR and Raman spectra, offering a complementary method for confirming deuteration and studying the molecule's vibrational dynamics.

Chromatographic Separations and Detection in Complex Research Matrices

Chromatographic techniques are essential for separating this compound from other compounds in complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Forms

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. For Adiphenine and its deuterated analogs, reverse-phase HPLC methods are commonly developed. sielc.comresearchgate.netnih.govresearchgate.net These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.comresearchgate.net The pH of the mobile phase and the gradient elution profile are optimized to achieve good separation and peak shape. For applications requiring mass spectrometry detection, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com The development of stability-indicating HPLC methods is also crucial for assessing the degradation of the compound under various stress conditions. nih.gov

Table 1: HPLC Method Parameters for Adiphenine Analysis

| Parameter | Details |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV or Mass Spectrometry |

| Application | Purity assessment, pharmacokinetic studies, and impurity isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile metabolites of this compound. mmu.ac.ukmmu.ac.uk While the parent compound may require derivatization to increase its volatility, its smaller, more volatile metabolites can be directly analyzed by GC-MS. mmu.ac.uk This technique provides excellent separation and sensitive detection, making it a valuable tool in metabolic profiling studies. The mass spectrometer provides structural information on the eluted compounds, aiding in their identification. mmu.ac.uknih.gov

Quantitative Analysis of this compound as an Internal Standard

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard is a chemical substance added in a constant amount to samples, a calibrator, and controls. Internal standards are crucial for improving the precision and accuracy of quantitative analysis by correcting for the loss of analyte during sample processing and instrumental analysis.

Isotopically labeled compounds are considered the gold standard for internal standards, especially in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov this compound, as a deuterated analog of Adiphenine Hydrochloride, serves as an ideal internal standard for the quantification of adiphenine. biocompare.comscbt.com The selection of an appropriate internal standard is a critical task that can require significant laboratory testing if no prior published work exists. researchgate.net

The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the unlabeled analyte in chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net However, since it has a different mass, the mass spectrometer can distinguish it from the target analyte. This allows for accurate correction of variations that can occur during sample extraction, cleanup, and injection. The use of an internal standard can help to minimize variations caused by the instrument and its signal can be used to directly quantify analytes. researchgate.net

Methods utilizing isotopically labeled internal standards have demonstrated high accuracy and precision. For instance, in the analysis of other drugs using their respective labeled internal standards, recoveries have been reported in the range of 98.6% to 102.0%, with extraction efficiencies between 97% and 100%. nih.gov Such high levels of repeatability and accuracy underscore the value of using compounds like this compound for rigorous quantitative studies.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂D₄ClNO₂ | biocompare.comscbt.com |

| Molecular Weight | ~351.90 g/mol | biocompare.com |

| Purity | ≥95% | biocompare.com |

Development of Electrochemical Methods and Biosensors for Research Applications

The development of sensitive and selective analytical methods is crucial for pharmaceutical research. Electrochemical techniques and biosensors represent a promising frontier for the analysis of compounds like adiphenine.

Electrochemical methods, particularly voltammetric techniques, are favored by researchers for their sensitivity, efficiency, and rapid analysis capabilities for detecting various analytes. nih.gov These methods measure the current response of an electroactive substance to an applied potential. Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for the analysis of pharmaceuticals. nih.gov The electrochemical oxidation of various compounds has been successfully studied using these methods, often in buffered solutions to provide insight into their redox properties. nih.gov For complex samples, combining techniques like adsorptive stripping voltammetry (AdSV) with DPV or SWV can enhance sensitivity for trace analysis. nih.gov

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. The development of electrochemical biosensors for small molecules is an area of active research. youtube.comnih.gov These sensors can offer high specificity and sensitivity, sometimes reaching detection limits in the nanomolar range. nih.gov

For a molecule like adiphenine, a hypothetical biosensor could be constructed using several key components:

Recognition Element: This could be a specific antibody (immunosensor) or a DNA aptamer (aptasensor) that binds selectively to adiphenine. nih.govnih.gov

Transducer: An electrode (e.g., gold, carbon, graphene) serves as the transducer, converting the binding event between the recognition element and adiphenine into a measurable electrical signal. youtube.comnih.gov Nanomaterials like gold nanoparticles (AuNPs) or zinc oxide nanorods can be used to modify the electrode surface, amplifying the signal and enhancing sensitivity. nih.govnih.gov

Signal Generation: The binding of adiphenine to the recognition element causes a change in the electrochemical properties of the sensor surface, such as a change in current or potential, which is then measured. nih.gov

The development of such sensors involves critical steps like the stable immobilization of the biological probe onto the electrode surface and optimizing detection methods like square wave voltammetry. youtube.comnih.gov These advanced analytical tools could enable rapid and precise measurements of adiphenine in various research settings.

Table 2: Overview of Relevant Electrochemical Techniques

| Technique | Principle | Typical Application in Pharmaceutical Research |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions, and the resulting current is measured. | Investigating redox mechanisms of drugs. nih.gov |

| Differential Pulse Voltammetry (DPV) | Pulses of a specific height are superimposed on a linear potential ramp, and the current is sampled before and during the pulse. | Quantitative analysis of drugs at low concentrations due to enhanced sensitivity. nih.gov |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a potential staircase, offering high speed and sensitivity. | Rapid and sensitive detection of analytes; often used in sensor applications. nih.govyoutube.com |

| Adsorptive Stripping Voltammetry (AdSV) | The analyte is preconcentrated on the electrode surface by adsorption before the voltammetric scan. | Trace and ultra-trace analysis of pharmaceuticals in complex matrices. nih.gov |

Mechanistic Pharmacological Investigations of Adiphenine and Its Deuterated Analogues

Elucidation of Molecular Targets and Receptor Binding Profiles

The primary mechanism of Adiphenine (B1664378) involves its interaction with acetylcholine (B1216132) receptors, both nicotinic and muscarinic, acting as a non-competitive inhibitor. nih.gov

Adiphenine functions as a non-competitive inhibitor of nicotinic acetylcholine receptors. nih.gov Research has primarily focused on the adult muscle-type nAChR, which contains the α1 subunit. Studies show that Adiphenine and its analogue proadifen (B1678237) act at different sites on the receptor. nih.gov The inhibitory effect of Adiphenine is notably reduced by a specific mutation in the α subunit (αE262K), confirming a distinct binding location. nih.gov

Detailed investigations into Adiphenine's specific interactions with neuronal nAChR subtypes such as α3β4, α4β2, and α4β4 are not extensively detailed in the reviewed literature, which has concentrated more on the muscle subtype and general inhibitory properties.

Adiphenine is a known inhibitor of muscarinic acetylcholine receptors (mAChRs). Its binding affinity for the general muscarinic receptor population has been quantified, demonstrating moderate potency. In studies on feline cerebral arteries, the intermediate affinity of Adiphenine was used as a tool to help exclude the M1 muscarinic receptor as the primary mediator of acetylcholine-induced relaxation in that specific tissue. nih.gov This suggests that Adiphenine's binding profile may exhibit some level of selectivity across the five mAChR subtypes (M1-M5), although comprehensive binding affinity data for each individual subtype is not consistently available in the surveyed literature. The orthosteric binding pocket for acetylcholine is highly conserved across mAChR subtypes, making the development of subtype-specific ligands challenging. 7tmantibodies.com

Kinetic and equilibrium binding studies have provided significant insight into how Adiphenine inhibits nAChR function. Unlike some inhibitors that act on the resting state of the receptor, Adiphenine's mechanism requires the receptor to be active. nih.gov It accelerates the desensitization process from the open state of the channel, but only after the drug has been pre-applied to the resting receptors. nih.gov This indicates a complex interaction that stabilizes desensitized states of the receptor. nih.gov

In macroscopic current studies, Adiphenine was found to increase the decay rate of acetylcholine-induced currents with a half-maximal inhibitory concentration (IC50) of 15 µM. nih.gov For muscarinic receptors, an equilibrium inhibition constant (Ki) has been reported, as shown in the table below.

Table 1: Adiphenine Receptor Binding Parameters

| Receptor Type | Parameter | Value | Source |

|---|---|---|---|

| Nicotinic Acetylcholine Receptor (nAChR) | IC₅₀ (Decay Rate Increase) | 15 µM | nih.gov |

| Muscarinic Acetylcholine Receptor (mAChR) | Kᵢ | 198.0 nM |

Ion Channel Modulation and Electrophysiological Effects

The binding of Adiphenine to acetylcholine receptors directly modulates the function of their associated ion channels, leading to distinct electrophysiological signatures. These effects have been characterized using single-channel and whole-cell recording techniques.

Single-channel recording provides a high-resolution view of ion channel behavior at the molecular level. nih.govfrontiersin.org Studies on adult mouse muscle nAChRs have revealed that Adiphenine significantly alters the gating kinetics of the channel. It acts to decrease the frequency of single-channel currents induced by acetylcholine. nih.gov Furthermore, a key finding is that Adiphenine dramatically reduces the duration of channel opening clusters, with a 36-fold decrease observed at a concentration of 100 µM. nih.gov This indicates that while the channel can still open, its ability to remain active for prolonged periods is severely curtailed. This mechanism, which involves stabilizing desensitized states, is confirmed by a decrease in the number of channel clusters elicited by high concentrations of acetylcholine. nih.gov

Voltage-clamp and patch-clamp methodologies allow for the measurement of macroscopic currents, which represent the collective activity of many ion channels. nih.govfrontiersin.orgnih.gov These studies corroborate the findings from single-channel analysis. When applied to cells expressing nAChRs, Adiphenine does not alter the amplitude of the macroscopic current, which is the peak current flow upon receptor activation. nih.gov However, it significantly increases the rate at which this current decays. nih.gov This faster decay is a direct reflection of the accelerated receptor desensitization observed at the single-channel level. The IC50 value for this effect on the current decay rate is 15 µM. nih.gov This electrophysiological profile distinguishes Adiphenine from its analogue proadifen, which reduces current amplitude without affecting the decay rate, highlighting their different mechanisms of action despite structural similarities. nih.gov

Table 2: Electrophysiological Effects of Adiphenine on nAChR

| Parameter | Effect of Adiphenine | Quantitative Data | Source |

|---|---|---|---|

| Frequency of Single-Channel Currents | Decrease | - | nih.gov |

| Cluster Duration | Decrease | 36-fold decrease at 100 µM | nih.gov |

| Macroscopic Current Amplitude | No Change | - | nih.gov |

| Macroscopic Current Decay Rate | Increase | IC₅₀ = 15 µM | nih.gov |

Protein Interaction Studies

The interaction of small molecules with proteins is a cornerstone of pharmacology, governing their distribution, metabolism, and mechanism of action. Investigations into Adiphenine's binding to key proteins like serum albumin and its effect on enzyme activity provide critical insights into its pharmacological profile.

Serum albumins are the most abundant proteins in the blood, acting as primary transporters for numerous endogenous and exogenous compounds. The interaction between Adiphenine hydrochloride (ADP) and Bovine Serum Albumin (BSA), a structurally similar homologue to human serum albumin, has been investigated using spectroscopic and molecular docking techniques. bohrium.comresearchgate.net

The binding was found to occur via a static quenching mechanism, indicating the formation of a stable ground-state complex between Adiphenine and BSA. bohrium.comresearchgate.net Thermodynamic analysis revealed that the binding process is enthalpy-driven (ΔH < 0) and spontaneous (ΔG < 0), with the primary intermolecular forces being van der Waals interactions and hydrogen bonds. bohrium.comresearchgate.net

Further investigation using competitive binding experiments and molecular docking simulations identified the specific binding location of Adiphenine on the albumin protein. The results conclusively show that Adiphenine binds to Sudlow site I, located in subdomain IIA of BSA. bohrium.comresearchgate.net This is a well-known binding site for many drugs. researchgate.net The interaction also induces conformational changes in the BSA molecule, as detected by Fourier-transform infrared (FTIR) spectroscopy. bohrium.comresearchgate.net

Table 1: Thermodynamic Parameters for Adiphenine-BSA Binding This table summarizes the thermodynamic data from spectroscopic analysis of Adiphenine binding to Bovine Serum Albumin.

| Parameter | Value | Implication |

| ΔG (Gibbs Free Energy) | Negative | The binding process is spontaneous. |

| ΔH (Enthalpy Change) | Negative | The binding is an exothermic, enthalpy-driven process. |

| ΔS (Entropy Change) | Positive | Indicates an increase in disorder, suggesting hydrophobic interactions may play a role alongside other forces. |

| Primary Forces | van der Waals, Hydrogen Bonding | These are the major forces stabilizing the Adiphenine-BSA complex. bohrium.comresearchgate.net |

Table 2: Summary of Adiphenine-Bovine Serum Albumin Interaction This table outlines the key characteristics of the binding interaction between Adiphenine and BSA.

| Characteristic | Finding | Source |

| Binding Mechanism | Static quenching complex formation | bohrium.comresearchgate.net |

| Binding Location | Sudlow Site I (Subdomain IIA) | bohrium.comresearchgate.net |

| Effect on Protein | Induces conformational changes in BSA | bohrium.comresearchgate.net |

| Fluorescence Impact | Significant quenching of tryptophan residue fluorescence | bohrium.comresearchgate.net |

Serum albumin is known to possess esterase-like activity, capable of hydrolyzing certain ester-containing compounds. Studies investigating the effect of Adiphenine on this enzymatic function of BSA revealed that Adiphenine acts as an inhibitor. bohrium.comresearchgate.net The binding of Adiphenine to BSA was shown to inhibit its esterase-like activity, suggesting that the interaction not only involves passive transport but also leads to a functional alteration of the protein. bohrium.comresearchgate.net This inhibition indicates that the binding of Adiphenine likely occurs at or near the active site responsible for this catalytic function, consistent with its localization at Sudlow site I.

Table 3: Enzyme Inhibition Profile of Adiphenine This table details the inhibitory effect of Adiphenine on the enzymatic function of BSA.

| Enzyme Activity | Effect of Adiphenine | Implication |

| Esterase-like Activity of BSA | Inhibitory | Binding of Adiphenine functionally alters the protein, reducing its catalytic capability. bohrium.comresearchgate.net |

Cellular Pathway Perturbation Analysis (e.g., second messenger systems)

Adiphenine's primary pharmacological action is the perturbation of cellular signaling pathways through its interaction with specific receptors. It is characterized as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs) and also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). medchemexpress.comcaymanchem.com

The inhibition of nAChRs is a significant mechanism of cellular pathway perturbation. nAChRs are ligand-gated ion channels that, upon activation by acetylcholine, allow the rapid influx of cations, including sodium (Na+) and calcium (Ca2+). This ion influx directly alters the cell's membrane potential and, crucially, increases the intracellular concentration of Ca2+. Calcium is a vital and ubiquitous second messenger that triggers a multitude of downstream signaling cascades controlling diverse cellular processes.

By blocking these channels, Adiphenine prevents the acetylcholine-induced ion influx. This action effectively perturbs cellular function by dampening or blocking the signaling pathways that are dependent on Ca2+ as a second messenger. Research has quantified Adiphenine's inhibitory potency across several nAChR subtypes, demonstrating a broad-spectrum antagonist profile. medchemexpress.comcaymanchem.com

Table 4: Inhibitory Potency of Adiphenine on Nicotinic Acetylcholine Receptor (nAChR) Subtypes This table presents the half-maximal inhibitory concentrations (IC50) of Adiphenine for various nAChR subtypes, indicating its potency as a channel blocker.

| nAChR Subtype | IC50 Value (μM) | Cell Line Studied | Source |

| α1β1δε (muscle-type) | 1.9 | TE671/RD cells | medchemexpress.com |

| α3β4 (ganglionic-type) | 1.8 | SH-SY5Y cells | medchemexpress.comcaymanchem.com |

| α4β2 (neuronal-type) | 3.7 | SH-EP1 cells | medchemexpress.comcaymanchem.com |

| α4β4 (neuronal-type) | 6.3 | SH-EP1 cells | medchemexpress.comcaymanchem.com |

Preclinical Metabolic Fate and Pharmacokinetic Studies in Research Models

In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Cytochrome P450 Systems)

The metabolic stability of a drug, often assessed using in vitro systems like liver microsomes, is a key determinant of its in vivo half-life and oral bioavailability. nih.govnih.govresearchgate.netmdpi.comepa.gov These microsomal preparations are rich in phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govnih.govnih.govmdpi.comwalshmedicalmedia.com CYPs are responsible for the oxidative metabolism of a vast majority of clinically used drugs. plos.org

| Parameter | Description | Relevance to Adiphenine-d4 Hydrochloride |

| Metabolic Stability | The susceptibility of a drug to biotransformation in a given in vitro system. | Expected to be higher if deuteration site is a primary metabolic "soft spot". |

| Enzyme Kinetics (Km, Vmax) | Parameters that describe the concentration-dependence of an enzyme-catalyzed reaction. | Alterations in these parameters for this compound would indicate a change in enzyme affinity or metabolic rate. |

| Cytochrome P450 (CYP) Isoforms | Specific enzymes within the CYP superfamily responsible for drug metabolism. | Identifying the specific CYPs involved in adiphenine (B1664378) metabolism is crucial to predict the impact of deuteration. |

Identification and Characterization of Metabolites using Deuterated Tracers

Deuterated compounds are invaluable tools in metabolite identification studies. The distinct mass shift introduced by deuterium (B1214612) atoms facilitates the detection and structural elucidation of metabolites using mass spectrometry-based techniques. youtube.com

For the non-deuterated adiphenine, studies in rats using radiolabeling have identified the major metabolites resulting from the hydrolysis of the ester linkage. nih.govnih.gov These include diphenylacetic acid and diethylethanolamine. nih.gov The diphenylacetic acid moiety can be further conjugated with glucuronic acid, glycine (B1666218), and glutamine. nih.gov

In a theoretical study of this compound, the deuterated label would serve as a clear marker to trace the fate of the adiphenine molecule. Metabolite profiling would involve comparing the mass spectra of metabolites from the deuterated and non-deuterated compound. The presence of the deuterium tag in a metabolite would unequivocally confirm its origin from the parent drug. This technique is particularly useful for distinguishing drug-related material from endogenous compounds in complex biological matrices. youtube.com

| Metabolite of Adiphenine | Metabolic Pathway |

| Diphenylacetic acid | Ester Hydrolysis |

| Diethylethanolamine | Ester Hydrolysis |

| Diphenylacetic acid glucuronide | Ester Hydrolysis followed by Glucuronidation |

| Diphenylacetic acid glycine conjugate | Ester Hydrolysis followed by Glycine Conjugation |

| Diphenylacetic acid glutamine conjugate | Ester Hydrolysis followed by Glutamine Conjugation |

Assessment of Metabolic Switching Phenomena due to Deuteration

A fascinating consequence of deuterium substitution is the phenomenon of "metabolic switching" or "metabolic shunting." osti.govosti.govjuniperpublishers.comnih.govacs.org When the metabolism at a specific site is slowed down by deuteration, the metabolic machinery of the body may shift to alternative, previously minor, metabolic pathways. osti.govnih.gov This can lead to a change in the proportions of different metabolites, potentially altering the drug's efficacy and safety profile. juniperpublishers.comnih.gov

For this compound, if the deuteration at the d4 position significantly inhibits a primary metabolic pathway, it is plausible that metabolic switching could occur. For instance, if a specific oxidative pathway is blocked, the metabolism might be redirected towards other sites on the molecule or favor alternative conjugation pathways. Assessing this phenomenon would require a comparative metabolic study between adiphenine and this compound in preclinical models, quantifying the relative amounts of each metabolite formed. osti.govosti.gov The potential for metabolic switching underscores the importance of conducting thorough metabolic studies for any deuterated drug candidate. nih.gov

Distribution and Clearance Kinetics in Non-Human Biological Systems (e.g., Blood-Brain Barrier Penetration in Animal Models)

The distribution and clearance of a drug are critical pharmacokinetic parameters that determine its concentration at the site of action and its duration of effect. nih.govnih.govmdpi.com Studies on radiolabeled adiphenine in rats have provided insights into its distribution. Notably, shortly after administration, the concentration of radioactivity in the brain was found to be 15 times higher than in the blood, indicating significant penetration of the blood-brain barrier (BBB). nih.govnih.gov This is a crucial characteristic for a centrally acting agent. The unchanged drug was found to have a plasma half-life of approximately 13 minutes in rats. nih.gov

The deuteration in this compound could potentially alter these kinetics. A slower metabolism, as discussed earlier, would likely lead to a longer half-life and reduced clearance, resulting in prolonged exposure of the body to the drug. juniperpublishers.com The impact on distribution, including BBB penetration, is less predictable and would depend on whether the deuteration affects the physicochemical properties that govern membrane transport. nih.govmdpi.comethernet.edu.et However, minor structural modifications like deuteration are generally not expected to drastically change the fundamental distribution patterns unless they significantly alter properties like lipophilicity or interaction with drug transporters. researchgate.net

| Pharmacokinetic Parameter | Finding for Adiphenine in Rats | Potential Implication for this compound |

| Blood-Brain Barrier Penetration | Brain concentration 15x higher than blood. nih.gov | Likely to retain good BBB penetration. |

| Plasma Half-life | Approximately 13 minutes for the unchanged drug. nih.gov | May be prolonged due to slower metabolism. |

| Biliary Elimination | Less than 5% for the diethylethanolamine moiety, 100% for the carboxylic moiety. nih.gov | The pattern of elimination for the core structure is expected to be similar. |

| Tissue Distribution | Found in hypophysis, adrenals, and melanoid pigments at high concentrations. nih.gov | The overall tissue distribution pattern is likely to be comparable. |

Structure Activity Relationship Sar and Structural Modification Studies

Correlating Structural Features with Receptor Affinity and Selectivity

Adiphenine (B1664378) is an antagonist of both muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs). caymanchem.com Its structure can be deconstructed into three key components that dictate its interaction with these receptors: the bulky diphenylacetate group, the ester linkage, and the diethylaminoethyl moiety.

The Acyl Group: The presence of two phenyl rings (the diphenylacetate portion) provides a bulky, lipophilic structure. In contrast to the small acetyl group of acetylcholine, this large group is critical for antagonistic activity. Esters derived from aromatic or high-molecular-weight acids often exhibit antagonist properties at cholinergic receptors. pharmacy180.com

The Amino Alcohol Moiety: The tertiary amine (diethylaminoethyl) is essential for binding to the receptor. For maximal muscarinic activity in agonists, a trimethylammonium group is considered optimal; however, for many antagonists like Adiphenine, a bulkier tertiary or quaternary amine contributes significantly to binding affinity. pharmacy180.com

The Ethylene (B1197577) Bridge: The two-carbon chain separating the ester and amine groups (the "ethylene bridge") conforms to Ing's rule of five, which suggests that for many cholinergic antagonists, there is an optimal spacing of five atoms between the nitrogen and the terminal carbon of the acyl group to achieve maximal activity.

Adiphenine exhibits a notable lack of selectivity, binding to different receptor families and subtypes with varying affinities. caymanchem.com This is a common characteristic for ligands that bind to the highly conserved orthosteric site of muscarinic receptors. The subtle structural differences between muscarinic receptor subtypes (M1-M5) are found in the less conserved regions, often outside the primary acetylcholine binding pocket.

| Receptor Target | Binding Affinity/Potency |

| Muscarinic Acetylcholine Receptors | K_i = 0.44 µM caymanchem.com |

| Nicotinic Acetylcholine Receptor (α3β4) | IC_50 = 1.8 µM caymanchem.com |

| Nicotinic Acetylcholine Receptor (α4β2) | IC_50 = 3.7 µM caymanchem.com |

| Nicotinic Acetylcholine Receptor (α4β4) | IC_50 = 6.3 µM caymanchem.com |

Rational Design of Adiphenine Analogues with Modified Pharmacological Profiles

The rational design of Adiphenine analogues aims to improve its pharmacological profile, primarily by enhancing its selectivity for a specific receptor subtype. This is crucial for developing therapeutic agents with fewer side effects. Structure-based drug design leverages knowledge of the receptor's binding site to create molecules with improved affinity and specificity.

Studies on other muscarinic receptor antagonists have shown that exploiting single amino acid differences in the binding pockets of receptor subtypes can lead to significant gains in selectivity. nih.gov For example, the design of M3R-selective antagonists was achieved by targeting a variable residue in the orthosteric pocket, leading to a 100-fold increase in affinity over the M2R subtype. nih.gov

For Adiphenine, a similar strategy could involve:

Modification of the Phenyl Rings: Introducing substituents at different positions on the two phenyl rings could create new interactions with non-conserved amino acids at the periphery of the binding site.

Alteration of the Amino Group: Changing the alkyl groups on the nitrogen (e.g., from diethyl to larger or cyclic groups) can influence the molecule's orientation and interactions within the binding pocket.

Varying the Linker: Modifying the length or rigidity of the ethyl chain connecting the ester and amine could optimize the positioning of these key functional groups for interaction with a specific receptor subtype.

The known crystal structure of Adiphenine hydrochloride serves as a critical starting point for these rational design efforts, providing precise geometric data for computational modeling and analogue synthesis. rsc.org

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational techniques are indispensable tools for elucidating the molecular basis of ligand-target interactions and guiding the rational design of new drugs. mdpi.comresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com This method has been applied to Adiphenine hydrochloride to study its interaction with proteins like bovine serum albumin (BSA), where it was shown to bind to Sudlow site I, primarily through van der Waals forces and hydrogen bonding. bohrium.com

In the context of its pharmacological targets, docking simulations can provide insights into how Adiphenine occupies the binding site of muscarinic and nicotinic receptors. Studies on related muscarinic receptor ligands have used docking to identify key amino acid residues responsible for binding and selectivity. mdpi.com For instance, interactions with aromatic residues like tyrosine and tryptophan via π-π stacking and hydrophobic interactions are often crucial for the binding of phenyl-containing ligands. mdpi.combohrium.com

Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. researchgate.netnih.gov An MD simulation can assess the stability of a docked pose, reveal conformational changes in the receptor induced by ligand binding, and help calculate binding free energies more accurately. mdpi.comyoutube.com

QSAR represents a statistical approach to link the chemical structure of a series of compounds to their biological activity. nih.gov QSAR models are built by correlating physicochemical descriptors of molecules with their measured activity, such as receptor binding affinity. researchgate.net

These descriptors fall into several categories:

Electronic: Parameters like the Hammett substituent parameter (σ) quantify the electron-donating or electron-withdrawing nature of a substituent.

Hydrophobic: The partition coefficient (logP) or the hydrophobic substituent constant (π) measures the lipophilicity of a molecule or a fragment.

Steric: Molar refractivity (CMR) or Taft steric parameters describe the size and shape of a substituent.

While no specific QSAR study for a series of Adiphenine analogues is publicly available, research on other classes of receptor ligands demonstrates the power of this technique. For example, in a series of tryptamine (B22526) derivatives, binding affinity at certain serotonin (B10506) and adrenergic receptors was found to be strongly correlated with specific descriptors. Affinity at 5-HT1A and κ-opioid receptors correlated with the steric parameter CMR, whereas affinity at α2-adrenergic and H1 histamine (B1213489) receptors correlated with the electronic parameter σp. nih.gov A similar approach could be applied to a library of Adiphenine analogues to build a predictive model for receptor affinity and guide the synthesis of more selective compounds.

| Physicochemical Descriptor | Potential Impact on Adiphenine Analogue Activity | Example from Other Systems |

| Hydrophobicity (π) | Increased hydrophobicity of phenyl ring substituents could enhance binding in lipophilic pockets. | Affinity at the σ2 receptor increases with increasing π for tryptamines. nih.gov |

| Steric Volume (CMR) | Larger substituents may increase affinity through greater van der Waals contacts but could also cause steric hindrance. | Affinity at 5-HT1A receptors is positively correlated with CMR for tryptamines. nih.gov |

| Electronic (σp) | Electron-withdrawing groups on the phenyl rings could alter π-π stacking interactions with aromatic residues in the binding site. | Affinity at α2A/B/C receptors is correlated with larger σp values for tryptamines. nih.gov |

Applications of Adiphenine D4 Hydrochloride in Advanced Research

Utilization as a Stable Isotope-Labeled Internal Standard in Bioanalytical Assays

Adiphenine-d4 hydrochloride is frequently employed as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle behind its use lies in the technique of isotope dilution mass spectrometry (IDMS), which is considered a primary method for achieving accurate and precise measurements. nih.govresearchgate.net In this methodology, a known quantity of the deuterated standard, this compound, is added to a biological sample (e.g., plasma, urine, or tissue homogenate) containing the non-labeled analyte, Adiphenine (B1664378).

Because this compound is chemically identical to the analyte of interest but has a different mass due to the presence of four deuterium (B1214612) atoms, it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. nih.gov This co-purification and co-analysis effectively compensate for any sample loss during extraction and for variations in instrument response, a common issue known as the matrix effect. The ratio of the mass spectrometric signal of the analyte to that of the SIL-IS allows for highly accurate and precise quantification of the analyte in the original sample. nih.gov

The use of a d4-labeled standard is advantageous as the mass difference is sufficient to prevent isotopic overlap with the natural abundance isotopes of the analyte, yet the physicochemical properties remain nearly identical, ensuring they behave similarly during sample preparation and analysis. nih.gov However, it is crucial to consider potential differential adsorption of the analyte and its labeled analogue to instrument surfaces, which could affect quantification. nih.gov

Table 1: Comparison of Internal Standards in LC-MS/MS Quantification

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope-Labeled (e.g., Adiphenine-d4 HCl) | Compensates for matrix effects and variability in sample preparation and instrument response. High accuracy and precision. | Potential for isotopic interference if mass difference is too small. Can be more expensive to synthesize. |

| Analog Internal Standard | More readily available and less expensive. | May not have identical extraction recovery or ionization efficiency as the analyte, leading to less accurate quantification. |

Role in Pharmacokinetic and Metabolic Tracing Experiments

Isotopically labeled compounds like this compound are invaluable for conducting pharmacokinetic (PK) and metabolic tracing experiments. While specific studies using the d4 variant are not widely published, research on radiolabeled Adiphenine, such as with Carbon-14 ([14C]adiphenine), provides a clear blueprint for the application of this compound in such studies. nih.gov These experiments are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

In a typical study, this compound would be administered to a test subject, and its fate within the body would be tracked over time. By collecting and analyzing biological samples such as blood, urine, and feces using LC-MS/MS, researchers can differentiate the administered deuterated compound and its metabolites from their endogenous, non-labeled counterparts.

A study on the disposition of [14C]adiphenine in rats and mice revealed significant insights that would be similarly attainable with this compound. nih.gov The study identified that radioactivity from the labeled compound declined in a biphasic manner in the blood. nih.gov Furthermore, it was found that the uptake of [14C]adiphenine by the brain was substantially higher than in the blood shortly after administration. nih.gov The major metabolites identified were diphenylacetic acid, diethylethanolamine, and a diphenylacetic acid glucuronide. nih.gov Using a deuterated standard like this compound would allow for similar metabolic profiling without the need for radioactive materials.

Table 2: Key Findings from [14C]Adiphenine Metabolic Study in Rats

| Parameter | Observation |

| Blood Clearance | Biphasic decline of radioactivity. nih.gov |

| Brain Uptake | 15 times greater than in blood shortly after dosing. nih.gov |

| Major Metabolites Identified | Diphenylacetic acid, diethylethanolamine, diphenylacetic acid glucuronide. nih.gov |

| Biliary Elimination | Dependent on the position of the 14C label. nih.gov |

Research Tool for Investigating Acetylcholine (B1216132) Receptor Biology

Adiphenine itself is a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This makes Adiphenine and its deuterated analogue, this compound, valuable research tools for investigating the biology of these receptors. nAChRs are crucial for various physiological processes, including neurotransmission, and are implicated in a range of neurological disorders.

In research settings, this compound can be used in binding assays to study the interaction of ligands with nAChRs. By using the deuterated compound in conjunction with mass spectrometry, researchers can quantify the amount of Adiphenine bound to the receptor under various experimental conditions. This can help in characterizing the binding site and understanding the mechanism of inhibition. While direct studies specifying the use of the d4 variant for this purpose are limited, the principle relies on the established inhibitory activity of the parent compound, Adiphenine.

Development of Novel Assays for Neuropharmacological Research

The unique properties of this compound make it an essential component in the development of novel and robust assays for neuropharmacological research. Its use as an internal standard is foundational to creating validated analytical methods for quantifying Adiphenine and similar compounds in complex neurological samples, such as cerebrospinal fluid or brain tissue homogenates. synzeal.com

The development of such assays is critical for preclinical studies that aim to evaluate the efficacy and safety of new drugs targeting the cholinergic system. By providing a reliable method for quantification, this compound enables researchers to accurately determine drug concentrations at the site of action and correlate these with pharmacological effects. This contributes to a more thorough understanding of drug mechanisms and helps in the selection of promising drug candidates for further development. The use of this compound in analytical method development and validation (AMV) ensures the reliability and reproducibility of these neuropharmacological assays. synzeal.com

Future Directions and Emerging Research Opportunities

Integration with Advanced Omics Technologies for Systems-Level Understanding

The era of systems biology, which combines high-throughput data generation with computational modeling, offers a fertile ground for redefining the research applications of Adiphenine (B1664378). nih.govspringernature.com Advanced omics disciplines—such as proteomics, metabolomics, and transcriptomics—aim to provide a holistic view of biological processes and their responses to chemical stimuli. researchgate.netnih.gov In this context, Adiphenine-d4 Hydrochloride is an indispensable tool for accurately quantifying the parent compound, Adiphenine, and its metabolites in complex biological samples. musechem.com

Future research could leverage these technologies to map the global changes in protein expression, metabolite profiles, and gene transcription following Adiphenine administration. For instance, quantitative proteomics could identify novel protein pathways modulated by Adiphenine, while metabolomics could uncover previously unknown metabolic consequences of nAChR inhibition. medchemexpress.com The precision afforded by using this compound as an internal standard is paramount for the validity and reproducibility of such sensitive, system-wide analyses. acs.org This integrated approach promises to move beyond a single-target perspective and build comprehensive models of Adiphenine's physiological effects. springernature.com

Exploration of Uncharted Molecular Targets and Off-Target Interactions

While Adiphenine is recognized for its anticholinergic properties and its role as a non-competitive inhibitor of various nAChR subtypes, the full spectrum of its molecular interactions remains an area ripe for investigation. medchemexpress.comontosight.ai It is increasingly understood that many drugs interact with multiple targets, which can explain both their therapeutic effects and side-effect profiles. nih.gov Computational and experimental methods are now being used to predict and validate these "off-target" effects for known drugs. nih.govnih.gov

Future research can employ this compound in sophisticated binding assays and metabolic studies to explore these uncharted interactions. Techniques such as chemical proteomics could use derivatives of Adiphenine to pull down and identify novel binding partners from cell lysates. This compound would serve as a crucial competitor and standard in these experiments to ensure specificity and accurate quantification. Identifying new targets for Adiphenine could open up novel therapeutic avenues and provide a more complete understanding of its pharmacological profile, including its known anticonvulsant effects. medchemexpress.com

Methodological Advancements in Deuterium (B1214612) Labeling and Analysis

The field of isotopic labeling is continuously evolving, with new methods emerging for more efficient, selective, and late-stage deuterium incorporation into complex molecules. nih.govmusechem.comx-chemrx.com These advancements have significant implications for the synthesis and application of compounds like this compound. Innovations in hydrogen isotope exchange (HIE) reactions and flow chemistry are making the preparation of deuterated standards more accessible and cost-effective. nih.govx-chemrx.com

Furthermore, progress in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy enhances the ability to analyze deuterated compounds with greater sensitivity and precision. musechem.comclearsynth.com Future research will likely focus on developing more sophisticated versions of Adiphenine with deuterium labels at specific metabolic "hotspots." This strategic labeling can create versions of the drug with altered metabolic stability, a concept known as the "kinetic isotope effect." nih.govportico.orgresearchgate.net While this compound is used as a stable, non-metabolically-altered standard, these new labeling strategies could be used to probe the metabolic pathways of Adiphenine in unprecedented detail. nih.govnih.gov

Contribution to Fundamental Understanding of Ligand-Receptor Dynamics

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including bond strength and vibrational energy. portico.org This phenomenon, known as the kinetic isotope effect (KIE), can be a powerful tool for studying the intricacies of how a ligand binds to its receptor. nih.govresearchgate.net While this compound itself is designed to be chemically identical in its binding properties, the principles of deuteration can be applied to investigate Adiphenine's interaction with nAChRs and other potential targets.

Recent studies have demonstrated that deuteration can influence the binding affinities of ligands for their receptors, providing insights into the role of hydrogen bonds and other weak interactions in the binding process. nih.govmdpi.commdpi.com Future research could involve the synthesis of Adiphenine analogs with deuterium at specific positions involved in receptor contact. By comparing the binding kinetics and functional effects of these deuterated analogs to the standard Adiphenine (quantified using this compound), researchers can dissect the energetic contributions of individual atomic interactions. ubc.ca This approach can illuminate the quantum mechanical nature of drug-receptor interactions and contribute to a more fundamental understanding of receptor activation and pharmacology. nih.gov

Q & A

Q. What is the molecular mechanism of Adiphenine-d4 Hydrochloride as a nicotinic acetylcholine receptor (nAChR) inhibitor, and how does its deuterium labeling impact experimental outcomes?

this compound acts as a non-competitive inhibitor of nAChRs, binding to allosteric sites to modulate receptor activity. Its IC₅₀ values vary across subtypes: α1 (1.9 µM), α3β4 (1.8 µM), α4β2 (3.7 µM), and α4β4 (6.3 µM) . Deuterium labeling (d4) enhances metabolic stability, reducing hydrogen-deuterium exchange effects in pharmacokinetic studies. Researchers should validate receptor subtype specificity using competitive binding assays with selective antagonists (e.g., α-conotoxins) to confirm target engagement .

Q. What are the recommended storage and handling protocols for this compound to ensure experimental reproducibility?

Store lyophilized this compound at -20°C in airtight, light-protected vials. For working solutions, dissolve in DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles. Stability in aqueous buffers (e.g., PBS) should be tested via HPLC at 24-hour intervals, as hydrolysis or aggregation may occur under prolonged room-temperature exposure . Include purity certificates (>98%) from suppliers to confirm batch consistency .

Advanced Research Questions

Q. How can researchers optimize in vitro assay conditions to study this compound's subtype-specific effects on nAChRs?

- Experimental Design : Use patch-clamp electrophysiology or fluorescent calcium flux assays (e.g., FLIPR) with HEK-293 cells expressing recombinant nAChR subtypes.

- Dose-Response Curves : Test concentrations from 0.1–10 µM to capture full inhibitory profiles. Include positive controls (e.g., mecamylamine for non-competitive inhibition) and negative controls (vehicle-only).

- Data Normalization : Normalize responses to maximal acetylcholine-induced currents to account for receptor expression variability .

- Deuterium Effects : Compare results with non-deuterated Adiphenine hydrochloride to isolate isotopic impacts on potency and kinetics .

Q. What methodologies resolve discrepancies in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from differences in:

- Receptor Preparation : Endogenous vs. recombinant receptor expression systems.

- Assay Conditions : Temperature (e.g., 25°C vs. 37°C) and buffer composition (divalent cations modulate nAChR activity).

- Data Analysis : Use nonlinear regression models (e.g., Hill equation) with outlier detection. Cross-validate findings using orthogonal methods like radioligand binding (e.g., [³H]-epibatidine) .

Q. How to design a pharmacokinetic study to evaluate this compound's metabolic stability in preclinical models?

- Animal Models : Administer intravenously (1–5 mg/kg) in rodents, with serial blood sampling over 24 hours.

- Analytical Method : Use LC-MS/MS to quantify deuterated vs. non-deuterated metabolites. Monitor deuterium retention at the labeled positions to assess metabolic lability.

- Tissue Distribution : Compare brain-to-plasma ratios to evaluate blood-brain barrier penetration, critical for CNS-targeted nAChR studies .

Methodological Considerations

- Quality Control : Batch-to-batch variability in deuterium enrichment (>98% purity) must be confirmed via NMR or mass spectrometry to ensure isotopic fidelity .

- Ethical Compliance : Adhere to institutional guidelines for handling neuroactive compounds, including proper waste disposal and occupational exposure limits .

- Data Transparency : Publish raw datasets (e.g., electrophysiology traces, chromatograms) in supplementary materials to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.